1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Description
This compound is a bipyrazole derivative featuring a 2-fluorophenyl group at the 1-position, methyl groups at the 1' and 3'-positions, and a carbaldehyde moiety at the 4-position. Its molecular formula is C₁₆H₁₄FN₃O, with a molecular weight of 283.30 g/mol. Structural analogs often vary in substituent patterns, which influence electronic properties, bioactivity, and synthetic accessibility.
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-10-12(8-19(2)17-10)15-11(9-21)7-20(18-15)14-6-4-3-5-13(14)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBTNWDOKNVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde can involve several steps. One common method includes the following steps:
Synthesis of Intermediate Compounds: : The preparation of necessary intermediates, such as substituted pyrazoles, via cyclization reactions of hydrazines with 1,3-diketones.
Formation of the Bipyrazole Core: : Coupling of intermediate pyrazoles to form the bipyrazole core through cross-coupling reactions, often employing transition metal catalysts like palladium.
Functionalization: : Introduction of the 2-fluorophenyl group and methyl groups at appropriate positions via electrophilic aromatic substitution or other selective reactions.
Aldehyde Formation: : Oxidation of the terminal carbon to introduce the aldehyde group.
Industrial Production Methods
For industrial production, these processes are typically optimized for efficiency and cost-effectiveness, often involving high-yield reactions and scalable conditions. Key factors include the selection of catalysts, solvents, and reaction temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: : Conversion of aldehyde to carboxylic acid using oxidizing agents.
Reduction: : Reduction of the aldehyde to primary alcohol under reducing conditions.
Substitution: : Nucleophilic substitution reactions at the fluorophenyl position.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromic acid in acidic or basic medium.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation and nucleophilic aromatic substitution using reagents like sodium methoxide or various halides.
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids.
Reduction: : Formation of primary alcohols.
Substitution: : Formation of substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemical Properties and Structure
This compound features a bipyrazole structure with a fluorophenyl group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 284.29 g/mol. The presence of the fluorine atom may enhance its biological activity and influence its physicochemical properties.
Medicinal Chemistry
1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde has garnered attention for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with various biological targets:
- Anticancer Activity : Preliminary studies indicate that bipyrazole derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound's ability to inhibit microbial growth has been explored, making it a candidate for developing new antibiotics.
Agrochemicals
The compound's unique structure may also provide benefits in agrochemical applications:
- Pesticide Development : Its effectiveness against pests can be investigated, particularly due to the presence of the fluorine atom which may enhance bioactivity.
- Herbicide Potential : Research into its herbicidal properties could contribute to sustainable agricultural practices.
Material Science
In material science, the compound's properties can be utilized in:
- Organic Electronics : The potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being examined due to its electronic properties.
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced functionalities.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various bipyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting that modifications to the bipyrazole scaffold could lead to more potent anticancer agents.
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists evaluated the efficacy of this compound as a pesticide. The findings indicated that formulations containing this compound showed promising results in controlling specific pest populations while being environmentally benign.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary depending on the specific application, common pathways include:
Binding to Enzymes: : Inhibiting or modulating the activity of enzymes through covalent or non-covalent interactions.
Interaction with DNA: : Intercalating into DNA strands, potentially disrupting replication and transcription processes.
Cellular Signaling: : Affecting cellular signaling pathways, influencing cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Table 1: Substituent Comparison of Pyrazole-4-Carbaldehyde Derivatives
| Compound Name | Substituents (Positions) | Electron Effects | Key Structural Features |
|---|---|---|---|
| Target Compound | 2-Fluorophenyl (1), 1',3'-Me | Strongly electron-withdrawing (F) | Bipyrazole core with methyl groups |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Benzoyl (1), Phenyl (3) | Electron-withdrawing (C=O) | Acyl group enhances rigidity |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-Bromophenyl (3), Phenyl (1) | Electron-withdrawing (Br) | Bromine increases molecular weight |
| 1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | 2-Cl-Benzyl (1), 3,4-OMe (3) | Electron-donating (OMe) | Chlorine and methoxy groups introduce polarity |
- Fluorine vs. Halogens: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to bromine in or chlorine in .
- Methyl Groups : The 1',3'-dimethyl substituents in the target compound enhance lipophilicity compared to bulkier groups like benzoyl () , which may affect membrane permeability.
Table 2: Bioactivity of Selected Analogs
Structural and Spectroscopic Features
- Crystallography : confirms pyrazole carbaldehyde structures via X-ray diffraction, with typical bond lengths of C=O (~1.22 Å) and C=N (~1.34 Å) . The target compound’s structure would likely exhibit similar planar geometry.
- IR Spectroscopy : Carbaldehyde C=O stretches appear at 1630–1670 cm⁻¹ (e.g., 1670 cm⁻¹ in 4e ), while pyrazole C=N stretches range from 1520–1580 cm⁻¹ .
- NMR : The aldehyde proton resonates at δ 9.1–9.5 ppm (e.g., δ 9.5 in 4e ). Fluorine’s electronegativity deshields adjacent protons, as seen in ’s 2-fluorophenyl derivatives .
Biological Activity
1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde (CAS Number: 1006336-67-9) is a compound belonging to the bipyrazole class, characterized by its unique structural features which include a fluorinated phenyl group and a carbaldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃FN₄O. Its structure can be represented as follows:
This compound exhibits properties that may influence its biological activity, including lipophilicity due to the presence of the fluorine atom, which can enhance membrane permeability and bioavailability.
The biological activity of this compound has been explored in various contexts:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. The inhibition of MAO can have implications for treating neurological disorders such as depression and anxiety .
- Antioxidant Activity : Compounds with bipyrazole structures have shown potential antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related bipyrazole compounds:
- MAO Inhibition : A study demonstrated that derivatives of bipyrazoles exhibited significant inhibition of MAO-B with IC50 values ranging from 50 nM to 1 μM. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance inhibitory potency .
- Cholinesterase Inhibition : Research has indicated that similar compounds can inhibit cholinesterase enzymes, which are vital for neurotransmission. This suggests potential applications in treating Alzheimer's disease .
- Antioxidant Studies : In vitro assays have shown that bipyrazole derivatives possess antioxidant capabilities, potentially reducing the risk of chronic diseases linked to oxidative damage .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-1',3'-dimethyl-3,4'-bipyrazole-4-carbaldehyde?
The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, cyclization under reflux in ethanol or acetonitrile can yield the pyrazole core, followed by regioselective functionalization of the aldehyde group. Methylation at the 1' and 3' positions can be achieved using methyl iodide in the presence of a base like potassium carbonate. Critical steps include controlling reaction temperature (60–80°C) and using anhydrous conditions to prevent aldehyde oxidation .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions, particularly the fluorophenyl and methyl groups. Infrared (IR) spectroscopy confirms the presence of the aldehyde group (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography provides definitive bond-length and angle data for the bipyrazole scaffold .
Q. What are the key functional groups influencing the compound’s reactivity?
The aldehyde group (-CHO) at position 4 is highly reactive, enabling condensation reactions (e.g., with hydrazines to form hydrazones). The 2-fluorophenyl substituent enhances electron-withdrawing effects, directing electrophilic substitution to the para position. The methyl groups at 1' and 3' positions sterically hinder nucleophilic attacks on adjacent nitrogen atoms, influencing regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How can low yields in aldehyde-group reactions be addressed?
Low yields often arise from aldehyde oxidation or side reactions. Strategies include:
- Protecting groups : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Catalytic systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to improve efficiency. Post-reaction, regenerate the aldehyde via acidic hydrolysis (e.g., 10% HCl) .
Q. What crystallographic data elucidate the compound’s conformation?
Single-crystal X-ray diffraction reveals a planar bipyrazole core with dihedral angles of 5–10° between the two pyrazole rings. The fluorophenyl group is tilted at ~15° relative to the bipyrazole plane due to steric interactions with the methyl groups. Bond lengths for the aldehyde C=O group (1.21–1.23 Å) and C-F bond (1.34 Å) align with typical values for aromatic fluorides .
Q. How does fluorophenyl substitution impact electronic properties compared to chlorophenyl analogs?
Fluorine’s strong electron-withdrawing effect (−I) reduces electron density on the bipyrazole ring, decreasing nucleophilic reactivity at the 4-position. In contrast, chlorophenyl analogs exhibit weaker −I effects but greater steric bulk, as seen in Hammett substituent constants (σₚ: F = 0.06, Cl = 0.23). This difference alters reaction kinetics in SNAr (nucleophilic aromatic substitution) and influences binding affinities in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported antimicrobial activity data?
Discrepancies may arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion). To standardize:
- Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing.
- Control for solvent effects (e.g., DMSO concentration ≤1%).
- Compare results against structurally similar compounds like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which shows consistent Gram-positive activity .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. The aldehyde’s LUMO (lowest unoccupied molecular orbital) is localized on the carbonyl carbon, making it susceptible to nucleophilic attack. Fukui indices identify the 4-position as the most electrophilic site, guiding synthetic modifications .
Methodological Considerations
Q. How to optimize solvent choice for cyclization reactions?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may promote side reactions. Ethanol balances polarity and cost, while toluene minimizes aldehyde oxidation. Solvent screening via Design of Experiments (DoE) can identify optimal dielectric constants (ε ≈ 20–30) for yield improvement .
Q. What in vitro assays are suitable for studying enzyme inhibition?
- Kinase assays : Use fluorescence polarization to measure ATP-binding inhibition (IC₅₀ values).
- Cytochrome P450 inhibition : Monitor metabolite formation via LC-MS/MS.
- Docking studies : Employ AutoDock Vina to predict binding modes with target enzymes like COX-2 or EGFR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
